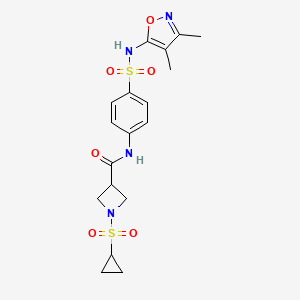

![molecular formula C12H17NO2 B2512911 (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide CAS No. 88382-99-4](/img/structure/B2512911.png)

(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

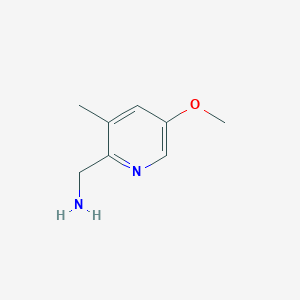

The compound “(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide” is an organic compound containing a methoxymethyl group and a phenylethyl group attached to an acetamide core . The methoxymethyl group is a common protecting group in organic synthesis .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the protection and deprotection of functional groups . For instance, the methoxymethyl (MOM) group can be introduced through a reaction with chloromethyl methyl ether .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the methoxymethyl group could be deprotected under certain conditions . Additionally, the compound could potentially undergo reactions typical of amides.Aplicaciones Científicas De Investigación

Biological Effects of Acetamide Derivatives

Acetamide derivatives, including (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide, potentially play a role in various biological applications. A review by Kennedy (2001) discusses the toxicology of acetamide and its derivatives, highlighting their commercial importance and biological consequences of exposure. This information could be foundational for understanding the biological interactions and potential applications of specific acetamide derivatives like the one (Kennedy, 2001).

Pharmacological Activities of Acetamide Derivatives

Research on the pharmacological activities of phenoxy acetamide derivatives, which share a structural similarity to this compound, indicates a wide range of potential therapeutic applications. A literature survey by Al-Ostoot et al. (2021) provides comprehensive information on the chemical diversity and pharmacologically interesting compounds of phenoxy acetamide derivatives, suggesting their significance in developing new pharmaceuticals (Al-Ostoot et al., 2021).

Environmental and Toxicological Studies

The environmental toxicology and degradation pathways of acetaminophen, a well-known acetamide derivative, offer insights into the environmental impact and biotoxicity of similar compounds. Qutob et al. (2022) review the degradation of acetaminophen by advanced oxidation processes, discussing by-products, biotoxicity, and computational predictions of degradation pathways. This research could be relevant for understanding the environmental behavior and safety of related acetamide compounds (Qutob et al., 2022).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Mode of Action

Amides can participate in a variety of chemical reactions, including hydrolysis and dehydration . These reactions can lead to changes in the structure of the compound, which can in turn affect its interaction with its biological targets.

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on its specific biological targets. Amides are involved in a wide range of biochemical processes, including protein synthesis and signal transduction .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body . The specific ADME properties of “(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide” would depend on factors such as its chemical structure, formulation, and route of administration.

Action Environment

The action, efficacy, and stability of a compound can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s chemical reactivity, its interaction with biological targets, and its pharmacokinetics.

Propiedades

IUPAC Name |

N-[(2S)-1-methoxy-3-phenylpropan-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-10(14)13-12(9-15-2)8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,13,14)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPASENXLUIENP-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine](/img/structure/B2512829.png)

![1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2512830.png)

![6-(4-Chlorophenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2512835.png)

![2-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2512840.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-7-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2512842.png)

![2-[1-(Furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2512843.png)

![2-[[1-(4-Methylbenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2512846.png)

![N-[[1-[[2-(Aminomethyl)spiro[2.3]hexan-2-yl]methyl]triazol-4-yl]methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2512847.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2512848.png)